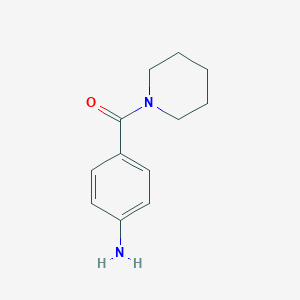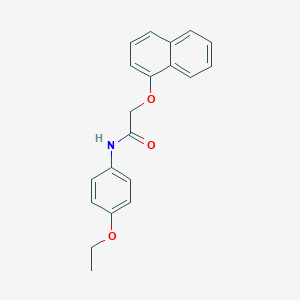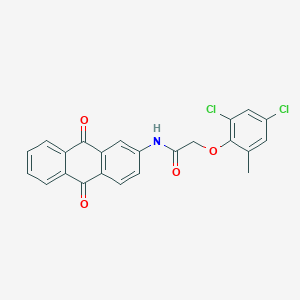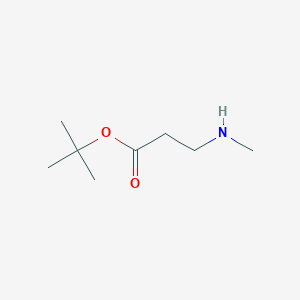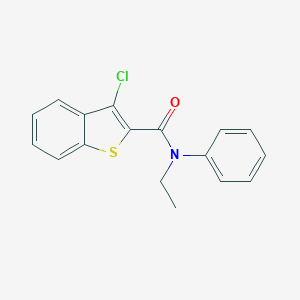
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and exhibits a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the antitumor activity of this compound may be due to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory, analgesic, and antitumor properties, 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce oxidative stress and lipid peroxidation in animal models of inflammation. Additionally, it has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its broad range of biological activities. This compound can be used to study the mechanisms of inflammation, pain, and cancer, among other things. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which could limit its usefulness in certain assays. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-aminobenzothiophene with ethyl chloroformate to form N-ethyl-2-aminobenzothiophene-2-carboxylate. This intermediate is then reacted with phenyl magnesium bromide to yield N-ethyl-N-phenyl-2-aminobenzothiophene-2-carboxamide. Finally, the chlorination of this compound with thionyl chloride leads to the formation of 3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide.
Propriétés
Numéro CAS |
105577-06-8 |
|---|---|
Nom du produit |
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide |
Formule moléculaire |
C17H14ClNOS |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
3-chloro-N-ethyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-2-19(12-8-4-3-5-9-12)17(20)16-15(18)13-10-6-7-11-14(13)21-16/h3-11H,2H2,1H3 |
Clé InChI |
KLIDVKJFLFQQPH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
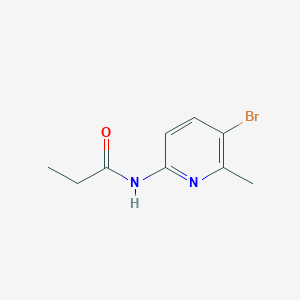
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
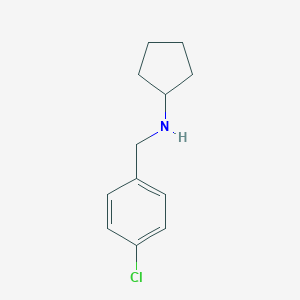
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
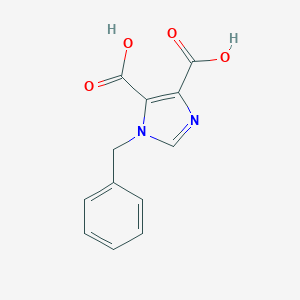
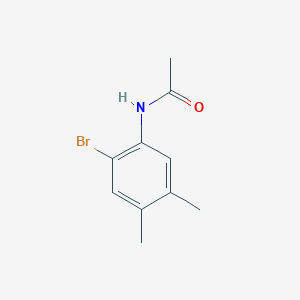
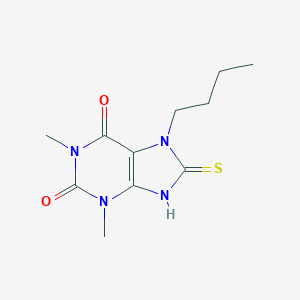

![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
